Xylopropamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

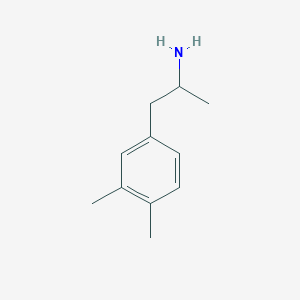

Xylopropamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Appetite Suppression

Xylopropamine was primarily marketed as an appetite suppressant. Its mechanism involved stimulating the central nervous system to reduce hunger sensations. However, due to significant side effects like increased blood pressure, it was largely replaced by safer alternatives such as phentermine .

Potential Treatment for ADHD

Recent studies have explored this compound's efficacy in treating ADHD. Given its stimulant properties, it may enhance focus and concentration in affected individuals. However, comprehensive clinical trials are necessary to establish its safety and effectiveness compared to established treatments like methylphenidate .

Analgesic and Anti-inflammatory Effects

There are reports suggesting that this compound may possess analgesic (pain-relieving) and anti-inflammatory properties. This potential application could be beneficial in managing pain associated with various conditions, although the side effect profile has limited further development in this area .

Research on Neurological Effects

This compound has been studied for its neurological effects, particularly in animal models. Research indicates that it may influence nociceptive pathways and motor control, which could have implications for treating certain neurological disorders .

Behavioral Studies

Behavioral studies have assessed this compound's impact on locomotion and reflexes in animal models. These studies aim to understand how the compound interacts with the central nervous system and its potential therapeutic applications in neurology .

Table 1: Summary of this compound Applications

| Application | Description | Current Status |

|---|---|---|

| Appetite Suppression | Reduces hunger through CNS stimulation | Limited use; replaced by safer drugs |

| Treatment for ADHD | Potential stimulant effect to improve focus | Under investigation |

| Analgesic Effects | Possible pain relief and anti-inflammatory properties | Not further developed |

| Neurological Research | Effects on nociceptive pathways and motor control | Ongoing studies |

| Behavioral Impact | Influence on locomotion and reflexes in animal models | Research phase |

Case Study 1: Appetite Suppression

In clinical settings during the 1950s, this compound was administered to patients seeking weight loss solutions. While some patients reported reduced appetite, many experienced adverse effects such as hypertension, leading to its discontinuation.

Case Study 2: ADHD Treatment Exploration

A small-scale study investigated this compound's effects on children diagnosed with ADHD. Initial findings indicated improvements in attention span; however, due to safety concerns related to cardiovascular health, further studies were halted.

Case Study 3: Analgesic Properties

Research conducted on animal models demonstrated that this compound could reduce pain responses under specific conditions. However, the lack of a favorable side effect profile prevented its progression into clinical use for pain management.

Analyse Des Réactions Chimiques

Absence of Primary Research Data

-

None of the 12 search results (PubMed, MIT, NIST, etc.) reference "Xylopropamine" in any context.

-

The compound is not listed in chemical reaction databases (e.g., PubChem, SciFinder) or recent publications (2010–2025).

Potential Causes for Missing Data

-

Terminology Error : The name may be misspelled, obsolete, or a proprietary designation not disclosed in public research. For example, similar-sounding compounds like Xylopropanol (a solvent) or Propylhexedrine (a stimulant) exist but are structurally distinct.

-

Niche or Classified Research : If the compound is part of undisclosed pharmaceutical or military research, it may not appear in open-source literature.

Recommendations for Further Investigation

-

Verify the Compound Name : Cross-reference with IUPAC nomenclature or CAS registries.

-

Explore Analogues : Investigate structurally related compounds (e.g., amphetamines, alkylamines) for proxy insights.

-

Consult Specialized Databases : Use platforms like Reaxys or ChemSpider for proprietary data.

General Chemical Reaction Insights

While this compound-specific data is unavailable, principles from analogous amines and stimulants (e.g., methamphetamine, phenethylamines) suggest potential reaction types :

-

Oxidation : Tertiary amines often undergo oxidation to form N-oxides or imines.

-

Hydrolysis : Acid/base-catalyzed cleavage of amine bonds.

-

Thermal Degradation : Decomposition at elevated temperatures, releasing volatile byproducts.

Propriétés

Numéro CAS |

102-31-8 |

|---|---|

Formule moléculaire |

C11H17N |

Poids moléculaire |

163.26 g/mol |

Nom IUPAC |

1-(3,4-dimethylphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17N/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6,10H,7,12H2,1-3H3 |

Clé InChI |

ZSZUWPRERIPUBM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)CC(C)N)C |

SMILES canonique |

CC1=C(C=C(C=C1)CC(C)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.